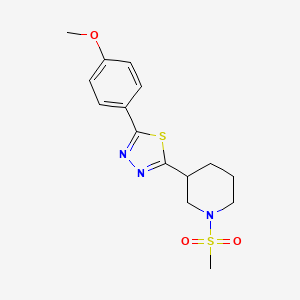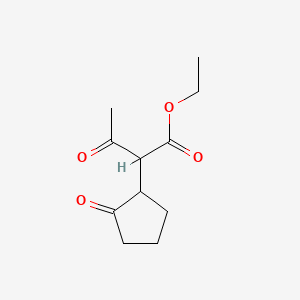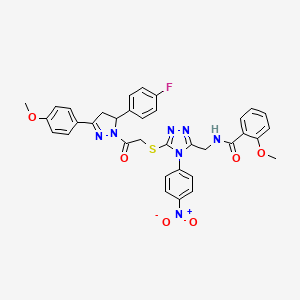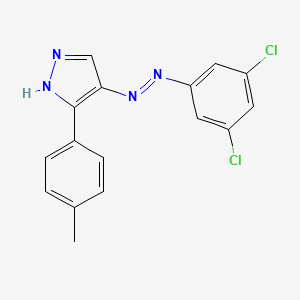methylamine CAS No. 865611-97-8](/img/structure/B2743239.png)
[(4-Bromophenyl)sulfonyl](3-carbazol-9-yl-2-hydroxypropyl)methylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-substituted chiral piperazines was achieved via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .
作用機序
The mechanism of action of BPIQ is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. As mentioned earlier, BPIQ has been found to inhibit the activity of PARP-1 and acetylcholinesterase. It has also been found to inhibit the activity of an enzyme called xanthine oxidase, which is involved in the production of reactive oxygen species (ROS). By inhibiting these enzymes and proteins, BPIQ may be able to prevent or slow down the progression of various diseases.
Biochemical and Physiological Effects:
BPIQ has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that BPIQ can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. It has also been found to inhibit the activity of PARP-1 and acetylcholinesterase, as mentioned earlier. In vivo studies have shown that BPIQ can reduce the size of tumors in mice and improve cognitive function in rats.
実験室実験の利点と制限
One of the main advantages of BPIQ is its relatively simple synthesis method, which makes it easy to obtain in large quantities. It has also been found to exhibit good stability and solubility in various solvents. However, one of the main limitations of BPIQ is its relatively low potency compared to other anticancer drugs. It has also been found to exhibit some toxicity in vitro, although this toxicity has not been observed in vivo.
将来の方向性
There are several future directions for the study of BPIQ. One direction is to further investigate its potential applications in the treatment of cancer and other diseases. Another direction is to study its potential use in the field of organic electronics, as mentioned earlier. Additionally, further studies are needed to fully understand the mechanism of action of BPIQ and to optimize its potency and selectivity. Overall, BPIQ is a promising compound that has the potential to make significant contributions to various fields of research.
合成法
BPIQ is synthesized by reacting 4-bromobenzenesulfonyl chloride with 3-carbazol-9-yl-2-hydroxypropylamine in the presence of a base such as triethylamine. The reaction takes place at room temperature and the yield of the product is around 60%. The synthesis method of BPIQ is relatively simple and can be easily scaled up for industrial production.
科学的研究の応用
BPIQ has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, BPIQ has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been found to inhibit the activity of a protein called PARP-1, which is involved in DNA repair and has been implicated in cancer progression. BPIQ has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of an enzyme called acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
In the field of materials science, BPIQ has been studied for its potential use in organic electronics. It has been found to exhibit good electron transport properties and has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
特性
IUPAC Name |
4-bromo-N-(3-carbazol-9-yl-2-hydroxypropyl)-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O3S/c1-24(29(27,28)18-12-10-16(23)11-13-18)14-17(26)15-25-21-8-4-2-6-19(21)20-7-3-5-9-22(20)25/h2-13,17,26H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNNELBWDQTYHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O)S(=O)(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid](/img/structure/B2743156.png)
![N-[5-({[(3-fluoro-4-methylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2743160.png)
![N-(3-methoxyphenyl)-2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2743161.png)

![Dimethyl[4-(2-nitro-1-phenylthioethyl)phenyl]amine](/img/structure/B2743165.png)


![E-4-[(Methoxycarbonyl)amino]-4-oxobut-2-enoic acid](/img/structure/B2743168.png)
![N-(2,4-dimethoxyphenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2743170.png)
![Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride](/img/structure/B2743171.png)
![1-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3,3-dimethyl-2-azetanone](/img/structure/B2743172.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2,4-difluorophenyl)methanone](/img/structure/B2743173.png)
![2-[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2743174.png)
